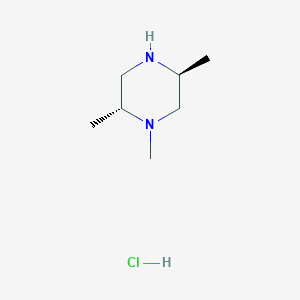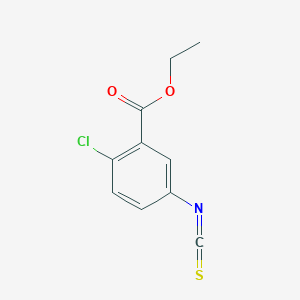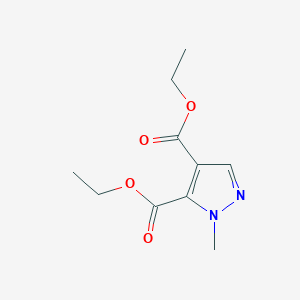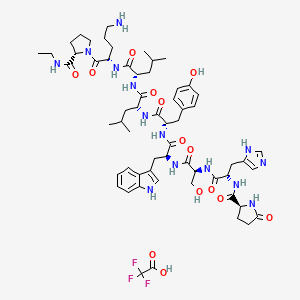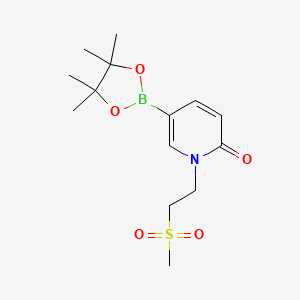
1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds to 1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has been explored in the literature. For instance, the synthesis of N-[substituted benzoyl(phenylsulfonyl)amino]-5-ethyl-1,2,3,6-tetrahydropyridines involved the reduction of corresponding N-[substituted benzoyl(phenylsulfonyl)imino]-5-ethyl pyridinium ylides using sodium borohydride in absolute ethanol . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and conditions to accommodate the boronate ester and methylsulfonyl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to the one under analysis has been reported, with a focus on the torsion angles and hydrogen bonding patterns. For example, N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have been studied, revealing significant differences in the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles depending on the substituents present on the sulfonamide group . These findings suggest that the molecular structure of 1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one would also be influenced by its substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
While the specific chemical reactions of 1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one are not detailed in the provided papers, the literature does provide insights into the reactivity of structurally related compounds. The presence of a boronate ester group in the compound suggests potential applications in Suzuki-Miyaura cross-coupling reactions, which are commonly used in the synthesis of biaryl compounds. The sulfonamide group could also engage in hydrogen bonding, influencing the compound's solubility and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. The presence of a boronate ester indicates that the compound might be sensitive to hydrolysis, reverting to the corresponding boronic acid in the presence of water. The sulfonamide group is known to contribute to the acidity of the compound and could also affect its solubility in polar solvents due to hydrogen bonding capabilities . The anti-inflammatory activity of similar tetrahydropyridine derivatives has been evaluated, suggesting potential pharmacological applications for the compound .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies : The synthesis process of similar compounds involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups has been investigated. These compounds are synthesized through a multi-step reaction process and analyzed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used to confirm the crystal structures, which are consistent with those optimized by Density Functional Theory (DFT) (Huang et al., 2021).
Conformational Analysis : The molecular structures of these compounds are further confirmed through crystallographic analysis and compared with DFT calculations. The consistency of DFT-optimized structures with X-ray diffraction results highlights the reliability of theoretical predictions in understanding these molecules' properties (Huang et al., 2021).
Chemical Properties and Reactivity
Molecular Electrostatic Potential and Frontier Molecular Orbitals : The study of molecular electrostatic potential and frontier molecular orbitals through DFT reveals important physicochemical properties of these compounds. Such analysis aids in understanding their reactivity and potential applications in various chemical reactions and processes (Huang et al., 2021).
Syntheses via Palladium-Catalyzed Borylation : The synthesis of arenes containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group through palladium-catalyzed borylation of arylbromides has been explored. This method demonstrates effectiveness in borylating arylbromides with sulfonyl groups, expanding the scope of such compounds' synthesis (Takagi & Yamakawa, 2013).
Structural and Reactivity Differences
- Structural and Reactivity Comparison : Different orientations of dioxaborolane rings in related compounds and their impact on chemical reactivity have been investigated. This comparison provides insights into the stability and reactivity variations among similar compounds, guiding their application in targeted chemical processes (Sopková-de Oliveira Santos et al., 2003).
Propriétés
IUPAC Name |
1-(2-methylsulfonylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)11-6-7-12(17)16(10-11)8-9-22(5,18)19/h6-7,10H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPSNMTYOLTMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CCS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120159 | |
| Record name | 1-[2-(Methylsulfonyl)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083168-89-1 | |
| Record name | 1-[2-(Methylsulfonyl)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083168-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Methylsulfonyl)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



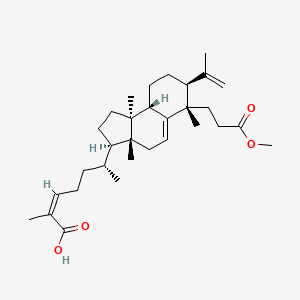
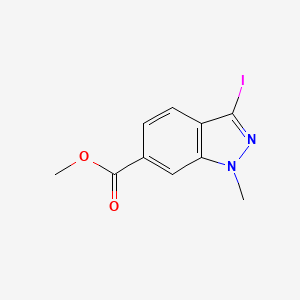
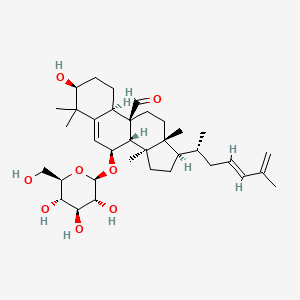
![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)
![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)


